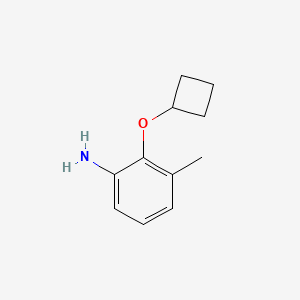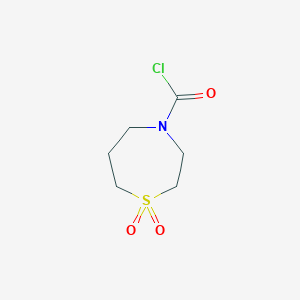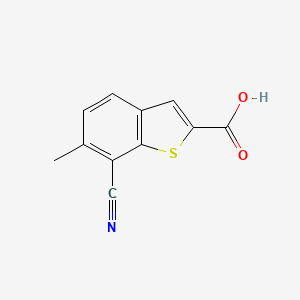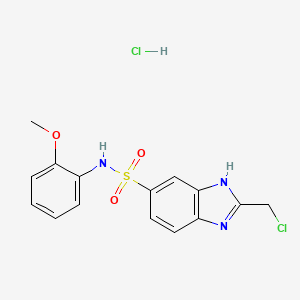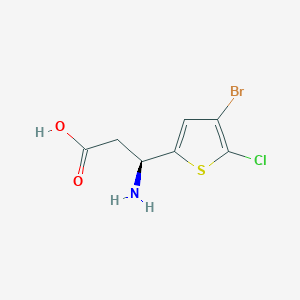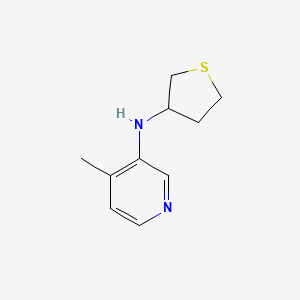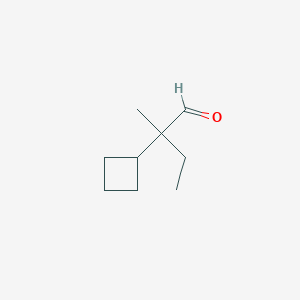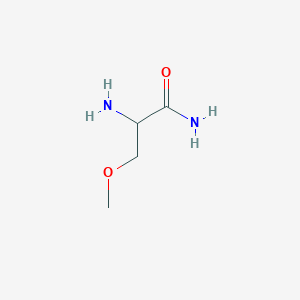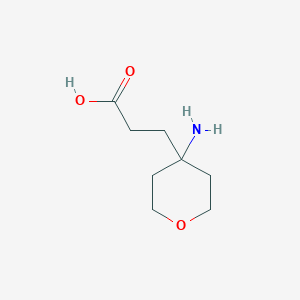![molecular formula C8H13NO2 B13310694 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of lysine. This compound is characterized by its unique spirocyclic structure, which imparts rigidity and restricts conformational flexibility. Such structural features make it an interesting subject for medicinal chemistry and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid typically begins with 3-methylidenecyclobutanecarbonitrile. The synthetic route involves a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitro and cyano groups present in the intermediate compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It serves as a potential therapeutic agent due to its structural similarity to lysine, which is involved in various metabolic pathways.
Industry: It can be used in the development of new materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The rigid spirocyclic structure allows for precise alignment of pharmacophoric groups, enhancing binding affinity and specificity. This compound can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: Another spirocyclic analogue with similar rigidity.
Spiro[2.3]hexane-5-carboxylic acid: Lacks the aminomethyl group but shares the spirocyclic core.
Uniqueness
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its specific combination of a spirocyclic structure and an aminomethyl group. This combination imparts both rigidity and functional versatility, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-(aminomethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-5,9H2,(H,10,11) |
Clave InChI |
XTUGJWQPILGFCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


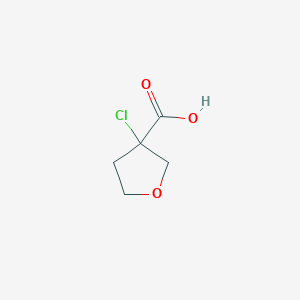
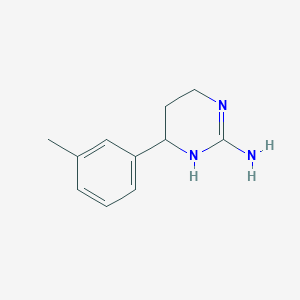
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
